2-Butyl-5-methyl-3-phenylfuran
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Overview
Description
2-Butyl-5-methyl-3-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound, with the molecular formula C₁₅H₁₈O, is notable for its unique structure, which includes a butyl group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methyl-3-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings. This method typically involves the cyclization of 1,4-diketones in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Catalysts such as palladium or gold can be employed to facilitate the cyclization reactions. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-methyl-3-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce halogenated furans .
Scientific Research Applications
2-Butyl-5-methyl-3-phenylfuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest. Researchers are investigating its interactions with various biological targets.
Medicine: Due to its potential therapeutic properties, this compound is being studied for its use in drug development. Its ability to modulate specific biological pathways makes it a promising candidate for new medications.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 2-Butyl-5-methyl-3-phenylfuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
2-Butyl-5-methylfuran: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Phenylfuran: Lacks the butyl and methyl groups, leading to variations in its biological activity and applications.
5-Methyl-3-phenylfuran: Lacks the butyl group, affecting its overall stability and reactivity
Uniqueness: 2-Butyl-5-methyl-3-phenylfuran stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications. Additionally, its potential therapeutic properties make it a valuable target for drug development and biomedical research .
Properties
CAS No. |
147328-19-6 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-butyl-5-methyl-3-phenylfuran |
InChI |
InChI=1S/C15H18O/c1-3-4-10-15-14(11-12(2)16-15)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
ADAQIDORZWADQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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